3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile is a chiral compound containing a hexahydroquinoline core with a trifluoromethyl group and a benzonitrile substituent. This compound is a key intermediate in the synthesis of a potassium-channel opener developed for the treatment of urinary urge incontinence [].
This compound can be classified as a trifluoromethylated quinoline derivative. The trifluoromethyl group is significant in drug design due to its influence on the pharmacokinetics and pharmacodynamics of compounds. The presence of the benzonitrile component suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways .
The synthesis of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile involves several key steps:
The molecular structure of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used techniques to elucidate the structure and confirm the stereochemistry of such compounds .
The chemical reactivity of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile can be explored through various reaction pathways:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
Understanding the detailed mechanism would require further experimental studies including binding assays and cellular assays .
The physical and chemical properties of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile include:
These properties are crucial for predicting behavior in biological systems and during pharmaceutical formulation .
The applications of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile are primarily focused on:
ATP-sensitive potassium (KATP) channels serve as critical metabolic sensors that couple cellular energy status to membrane excitability. These channels are heterooctameric complexes composed of four inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SUR). The Kir6.x subunits (Kir6.1 or Kir6.2) form the potassium-conducting pore, while the SUR subunits (SUR1, SUR2A, or SUR2B) confer nucleotide sensitivity and pharmacologic modulation. The SUR subunit possesses two nucleotide-binding domains (NBDs) that bind ATP and ADP, regulating channel gating in response to the intracellular ATP/ADP ratio. Under conditions of metabolic stress or specific pharmacological stimulation, KATP channel opening permits potassium efflux, leading to membrane hyperpolarization. This hyperpolarization reduces the opening probability of voltage-dependent calcium (Ca²⁺) channels, thereby decreasing intracellular Ca²⁺ concentration and promoting smooth muscle relaxation [2] [6].
In detrusor smooth muscle, the Kir6.1/SUR2B channel subtype predominates. Activation of this specific channel complex initiates a cascade leading to reduced contractility:
Table 1: KATP Channel Subtypes and Their Relevance to Bladder Function
Kir Subunit | SUR Subunit | Primary Tissue Distribution | Sensitivity to ZD0947 | Role in Detrusor Function |
---|---|---|---|---|
Kir6.1 | SUR2B | Vascular and non-vascular smooth muscle | High (EC₅₀ ~ 0.3 µM) | Primary target for detrusor relaxation |
Kir6.2 | SUR1 | Pancreatic β-cells, Neurons | Low | Minimal direct role |
Kir6.2 | SUR2A | Cardiac myocytes, Skeletal muscle | Moderate | Limited expression; potential off-target effects |
Kir6.1 | SUR1 | Limited distribution | Negligible | Not significant |
This channel-mediated relaxation pathway offers a non-cholinergic mechanism for modulating detrusor overactivity, theoretically bypassing the dry mouth, constipation, and cognitive side effects associated with antimuscarinic drugs that block acetylcholine receptors. The identification of SUR2B as the predominant regulatory subunit in the bladder provided a molecular rationale for developing bladder-selective KATP channel openers like ZD0947 designed to target this specific isoform [2] [3] [10].
ZD0947 was identified and optimized as a potent and relatively selective opener of the Kir6.1/SUR2B KATP channel complex. Pharmacological profiling using fluorescence-based thallium-flux assays in cells expressing different human KATP channel subtypes revealed its distinct activation profile. ZD0947 exhibited high potency at Kir6.1/SUR2B (EC₅₀ ≈ 0.3 µM), significantly lower potency at Kir6.2/SUR2A (EC₅₀ ≈ 10 µM), and negligible activity at Kir6.2/SUR1 (EC₅₀ > 30 µM). This >30-fold selectivity for SUR2B-containing channels over the pancreatic SUR1 subtype was a key design feature intended to minimize the risk of adverse effects on insulin secretion (e.g., hypoglycemia) associated with non-selective KATP openers. Among a panel of KATP openers (levcromakalim, pinacidil, P-1075, ZM226600, Y-26763), ZD0947 demonstrated one of the highest degrees of selectivity for Kir6.1/SUR2B over Kir6.2/SUR1. This selectivity profile distinguished it from earlier, less selective KATP openers like pinacidil and suggested a potentially improved therapeutic window for bladder indications [10].
Preclinical studies provided compelling evidence for ZD0947's potential efficacy in OAB. In vitro, the compound potently relaxed carbachol-precontracted detrusor muscle strips from various species, including humans. In vivo, studies in rat models of detrusor overactivity, including those with spinal cord injury, demonstrated that oral ZD0947 significantly reduced non-voiding bladder contractions and increased bladder capacity without causing significant hypotension at bladder-relaxant doses. This separation between bladder effects and blood pressure reduction, a critical challenge for earlier vasodilatory KATP openers, was attributed to its selectivity profile favoring SUR2B and potentially achieving higher local concentrations in the bladder tissue. Mechanistically, these effects were abolished by the KATP channel blocker glibenclamide, confirming the KATP channel-dependent mechanism of action [3] [10].
Clinical evaluation of ZD0947 progressed to a Phase II, randomized, double-blind, placebo-controlled trial (ZD0947IL/0004). This multicenter study enrolled 191 patients with OAB symptoms (urinary urgency with or without incontinence, usually with frequency and nocturia) confirmed by a mean urinary frequency of 9-25 micturitions per 24 hours and at least one episode of urgency incontinence per 24 hours during a 2-week placebo run-in period. Participants received either oral ZD0947 (25 mg once daily) or placebo for 12 weeks. The primary efficacy endpoint was the change from baseline in the mean volume voided per micturition per 24 hours. Key secondary endpoints included changes in the number of micturitions (total, voluntary, incontinent) per 24 hours [3] [5].
Table 2: Pharmacological Profile of ZD0947 Compared to Other KATP Channel Openers
Compound | EC₅₀ Kir6.1/SUR2B (µM) | EC₅₀ Kir6.2/SUR1 (µM) | EC₅₀ Kir6.2/SUR2A (µM) | Selectivity Ratio (SUR2B vs SUR1) | Primary Clinical Target |
---|---|---|---|---|---|
ZD0947 | 0.3 | >30 | 10 | >100 | Overactive Bladder |
Levcromakalim | 0.1 | >30 | 0.8 | >300 | Hypertension (Preclinical) |
Pinacidil | 0.4 | >30 | 3 | >75 | Hypertension |
P-1075 | 0.003 | >30 | 0.03 | >10,000 | Research Tool |
ZM226600 | 0.03 | >30 | 0.3 | >1,000 | Overactive Bladder (Precl.) |
Y-26763 | 0.1 | >30 | 3 | >300 | Hypertension (Precl.) |
A-278637 | 0.6* | >30* | 4* | >50* | Overactive Bladder (Precl.) |
Note: Data derived from thallium flux assays in HEK293 cells expressing human KATP channels [10]. *Data for A-278637 shown for comparison as a compound reported to have functional bladder selectivity in vivo.
Table 3: Summary of Key Efficacy Outcomes from the ZD0947 Phase II Clinical Trial
Efficacy Parameter | ZD0947 (25 mg/day) | Placebo | Adjusted Difference (ZD0947 - Placebo) | P-value |
---|---|---|---|---|
Mean Volume Voided per Micturition (mL) | +16.9 mL | +13.0 mL | +3.9 mL | >0.05 (NS) |
Total Micturitions per 24 hours | -1.5 | -1.3 | -0.2 | >0.05 (NS) |
Incontinence Episodes per 24 hours | -1.1 | -1.0 | -0.1 | >0.05 (NS) |
Urgency Episodes per 24 hours (Exploratory) | -1.9 | -1.8 | -0.1 | >0.05 (NS) |
Note: NS = Not Significant. Data based on [3] [5].
Several potential explanations for the disconnect between promising preclinical data and lackluster clinical efficacy were proposed:
The outcome of the ZD0947 trial significantly dampened enthusiasm for systemic KATP channel openers as a viable approach for OAB, highlighting the difficulties in translating smooth muscle relaxation observed in vitro and in animal models into meaningful clinical benefits in patients with complex lower urinary tract symptoms [3] [5] [10].
The exploration of KATP channel openers for urological conditions, particularly OAB and detrusor overactivity (DO), unfolded alongside the broader development of these compounds for cardiovascular indications like hypertension and angina. Pinacidil, a cyanoguanidine derivative developed in the late 1970s/early 1980s, was among the first potent KATP openers identified. Although primarily developed as an antihypertensive, early preclinical studies demonstrated its ability to relax bladder smooth muscle and inhibit detrusor contractions in animal models. However, its potent vasodilatory effects leading to reflex tachycardia and headache limited its utility for chronic bladder conditions [2].
Levcromakalim (and its racemate cromakalim), a benzopyran derivative, followed in the 1980s. It exhibited similar bladder relaxant properties in vitro and in vivo. Studies showed levcromakalim could suppress rhythmic detrusor contractions in animal models of bladder overactivity. However, like pinacidil, its pronounced vasodilatory effects remained a major therapeutic hurdle. Research efforts subsequently focused on modifying chemical structures to enhance bladder selectivity over vascular effects, based on the emerging understanding of SUR subunit heterogeneity (SUR2B in bladder vs. SUR2A in heart and SUR2B in vasculature) [1] [2] [10].
This led to the development of compounds like ZD6169 (a tertiary carbinol similar in structural class to ZD0947) and WAY-151616 (a cyclobutenedione) in the 1990s. Preclinical data suggested these compounds possessed a degree of functional selectivity for the bladder over the vasculature in animal models. For instance, ZD6169 effectively increased bladder capacity and inhibited bladder contractions in rats at doses causing minimal reductions in blood pressure. While these compounds advanced further than their predecessors, development was often halted due to lingering cardiovascular concerns (e.g., tachycardia observed with ZD6169 in dogs) or lack of robust efficacy in early human trials [1] [2] [3].
A-278637, developed contemporaneously with ZD0947, represented another structural class (dihydropyridine-like). Preclinical publications highlighted its potent relaxation of bladder strips and ability to increase bladder capacity in rats with minimal effects on blood pressure at therapeutic doses, suggesting improved selectivity. However, published results from advanced clinical trials remain scarce [3] [10].
The clinical development of ZD0947 in the early-to-mid 2000s marked a significant effort within this historical trajectory. It embodied the culmination of medicinal chemistry strategies aimed at leveraging SUR2B selectivity. Its well-defined selectivity profile in recombinant systems (Kir6.1/SUR2B > Kir6.2/SUR2A >> Kir6.2/SUR1) represented a refinement over earlier, less well-characterized compounds. The initiation of its Phase II trial was a critical test of the hypothesis that sufficient bladder selectivity could be achieved clinically through SUR2B targeting. The negative outcome of this trial (ZD0947IL/0004) served as a major inflection point, demonstrating that even compounds with apparent in vitro selectivity for the relevant channel subtype could fail to translate into clinical efficacy for OAB. This outcome, combined with the earlier challenges faced by compounds like ZD6169, significantly redirected research efforts away from systemic KATP channel openers for OAB towards other mechanisms like β3-adrenoceptor agonists (e.g., mirabegron, vibegron) and intradetrusor onabotulinumtoxinA injections [3] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7